molecular formula C22H26N4O3S B11981608 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11981608
M. Wt: 426.5 g/mol
InChI Key: OZPKWFCWZVHJIF-YDZHTSKRSA-N
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Description

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C22H26N4O3S This compound is notable for its unique structure, which includes a triazole ring, a tert-butylphenyl group, and a trimethoxyphenyl group

Preparation Methods

The synthesis of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.

    Introduction of the tert-butylphenyl group: This step involves the reaction of the triazole intermediate with 4-tert-butylbenzaldehyde under basic conditions to form the corresponding Schiff base.

    Attachment of the trimethoxyphenyl group: The final step involves the reaction of the Schiff base with 3,4,5-trimethoxybenzaldehyde under acidic conditions to yield the desired compound.

Chemical Reactions Analysis

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine (Schiff base) group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted phenyl derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with varying substituents on the phenyl rings. Some notable examples are:

These compounds share similar core structures but differ in the substituents on the phenyl rings, which can significantly affect their chemical properties and biological activities. The uniqueness of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H26N4O3S/c1-22(2,3)16-9-7-14(8-10-16)13-23-26-20(24-25-21(26)30)15-11-17(27-4)19(29-6)18(12-15)28-5/h7-13H,1-6H3,(H,25,30)/b23-13+

InChI Key

OZPKWFCWZVHJIF-YDZHTSKRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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